molecular formula C8H8Cl2N2S B13106029 4,5-Dichloro-3-piperidinoylisothiazole

4,5-Dichloro-3-piperidinoylisothiazole

Cat. No.: B13106029
M. Wt: 235.13 g/mol
InChI Key: DMAGQCWYYNPMSU-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-piperidinoylisothiazole is a chemical compound with the molecular formula C8H10Cl2N2OS. It is known for its unique structure, which includes a piperidine ring attached to an isothiazole ring with two chlorine atoms at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-piperidinoylisothiazole typically involves the reaction of piperidine with 4,5-dichloroisothiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-piperidinoylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-3-piperidinoylisothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-piperidinoylisothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4,5-Dichloro-3-piperidinoylisothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8Cl2N2S

Molecular Weight

235.13 g/mol

IUPAC Name

8,9-dichloro-4-thia-1,3-diazatricyclo[5.3.1.02,6]undeca-2,5-diene

InChI

InChI=1S/C8H8Cl2N2S/c9-6-2-12-1-4(7(6)10)5-3-13-11-8(5)12/h3-4,6-7H,1-2H2

InChI Key

DMAGQCWYYNPMSU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(CN1C3=NSC=C23)Cl)Cl

Origin of Product

United States

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